molecular formula C13H18N6O B2761339 4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2380167-51-9

4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B2761339
CAS No.: 2380167-51-9
M. Wt: 274.328
InChI Key: NAXVGJPADQUYJN-UHFFFAOYSA-N
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Description

4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine derivative.

    Attachment of the pyrimidine ring: The pyrimidine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-oxadiazole: Lacks the piperazine and pyrimidine rings, resulting in different chemical properties and applications.

    5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole: Similar structure but without the methyl group at the 3-position, which can affect its reactivity and biological activity.

Uniqueness

The presence of the piperazine and pyrimidine rings in 4-Methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine imparts unique chemical and biological properties, making it distinct from other oxadiazole derivatives. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-methyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-10-7-12(15-9-14-10)19-5-3-18(4-6-19)8-13-16-11(2)17-20-13/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVGJPADQUYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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